molecular formula C12H13BrO4 B14783392 Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate

Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate

Cat. No.: B14783392
M. Wt: 301.13 g/mol
InChI Key: GWINPALDLMMDOE-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoacetyl group attached to the benzene ring, which is further substituted with an ethoxy group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate typically involves the bromination of a precursor compound. One common method includes the benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent. This intermediate is then brominated using a suitable brominating agent in the presence of an acid catalyst to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethoxy and methyl ester groups contribute to the compound’s overall stability and solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Similar in structure but with a hydroxy group instead of an ethoxy group.

    Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Contains a benzyloxy group instead of an ethoxy group.

Uniqueness

Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 5-(2-bromoacetyl)-2-ethoxybenzoate

InChI

InChI=1S/C12H13BrO4/c1-3-17-11-5-4-8(10(14)7-13)6-9(11)12(15)16-2/h4-6H,3,7H2,1-2H3

InChI Key

GWINPALDLMMDOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CBr)C(=O)OC

Origin of Product

United States

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